

An In-Depth Technical Guide to Solvent Red 19 in Research Applications

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Compound of Interest

Compound Name: Sudan Red 7B

Cat. No.: B045811

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Introduction

Solvent Red 19, also known by its synonyms **Sudan Red 7B** and Fat Red 7B, is a lipophilic diazo dye primarily utilized in research for the histological visualization of lipids. Its strong affinity for neutral fats and lipids makes it a valuable tool for staining intracellular lipid droplets, as well as lipid deposits in tissue sections. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of Solvent Red 19 in a research setting.

Physicochemical and Optical Properties

A clear understanding of the physicochemical and optical properties of Solvent Red 19 is essential for its effective application in research. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	6368-72-5	[1][2]
Molecular Formula	C ₂₄ H ₂₁ N ₅	[1][3]
Molecular Weight	379.46 g/mol	[1][2][3]
Appearance	Red to dark red or reddish-brown powder	[1]
Melting Point	130 °C (decomposes)	[1]
Absorption Maximum (λ _{max})	527 ± 2 nm (in toluene)	[4]
Solubility	Soluble in acetone, benzene, and ethanol (cherry red color). Insoluble in water.	[2][3]
Color Index	26050	[2]

Core Research Application: Lipid Staining

The primary application of Solvent Red 19 in research is as a non-fluorescent stain for lipids in both plant and animal tissues.[5] Its hydrophobic nature allows it to selectively partition into and accumulate in lipid-rich structures, rendering them a brilliant red color under bright-field microscopy.

Staining Principle

The mechanism of staining with Solvent Red 19 is a physical process based on its differential solubility. The dye is more soluble in the lipids within the tissue than in the solvent used to prepare the staining solution. When a tissue section is immersed in the dye solution, the dye molecules migrate from the solvent and concentrate in the lipidic components of the cells and tissues.

A generalized workflow for the lipid staining process is outlined below.

A generalized workflow for lipid staining using Solvent Red 19.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are protocols for the preparation of Solvent Red 19 staining solution and its application to plant and a general protocol adaptable for animal tissues.

Preparation of 0.1% (w/v) Sudan Red 7B Staining Solution for Plant Tissues

This protocol is adapted from Brundrett et al. (1991).

Reagents and Materials:

- **Sudan Red 7B** (Solvent Red 19) powder
- Polyethylene glycol (PEG-300)
- 90% Glycerol
- Heating apparatus (e.g., water bath or oven at 90°C)
- Filter paper

Procedure:

- Dissolve 50 mg of **Sudan Red 7B** powder in 25 mL of PEG-300.
- Incubate the solution at 90°C for 1 hour to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Add an equal volume (25 mL) of 90% glycerol to the dye solution and mix thoroughly.
- The staining solution is stable and can be stored at room temperature.

Staining Protocol for Plant Tissues

Procedure:

- Immerse fresh plant tissue sections in the 0.1% (w/v) **Sudan Red 7B** staining solution.
- Incubate for 1 hour to overnight, depending on the tissue type and thickness.
- Following incubation, rinse the stained tissues several times with water to remove excess stain.
- Mount the stained tissue on a microscope slide in a suitable mounting medium for observation.

General Staining Protocol for Lipids in Animal Tissues (Adaptable)

While a specific, validated protocol for Solvent Red 19 in animal tissues is not readily available in the provided search results, a general procedure adapted from protocols for other Sudan dyes (like Sudan III or Sudan Black B) can be used as a starting point.^{[6][7][8]} Optimization will be required.

Reagents and Materials:

- Frozen or formalin-fixed paraffin-embedded tissue sections
- Solvent Red 19 staining solution (prepared as for plant tissues or in a different solvent like 95% ethanol, which may require optimization)^[9]
- 95% Ethanol (for differentiation)
- Aqueous mounting medium
- Optional: Hematoxylin for counterstaining nuclei

Procedure:

- Deparaffinization and Hydration (for paraffin sections):
 - Immerse slides in xylene to remove paraffin wax.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

- Staining:
 - Incubate the sections in the Solvent Red 19 staining solution for a predetermined optimal time (e.g., 5-30 minutes).
- Differentiation:
 - Briefly rinse the sections in 95% ethanol to remove excess, non-specifically bound dye. This step is critical and needs careful timing to avoid destaining the lipids.
- Washing:
 - Rinse thoroughly with distilled water.
- Counterstaining (Optional):
 - If desired, counterstain the nuclei with a suitable hematoxylin solution.
 - Wash gently in water.
- Mounting:
 - Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.

Other Research Considerations

Stability and Storage

Solvent Red 19 is a light-sensitive compound and should be stored in an amber vial or otherwise protected from light.^[1] For long-term storage, refrigeration in an inert atmosphere is recommended.^[1] Studies have shown that the dye can degrade when exposed to UV-A irradiation and temperature over time, leading to a fading of its color.^{[10][11]}

Toxicology

Limited empirical data on the health effects of Solvent Red 19 are available.^[12] One safety data sheet for a related compound, Solvent Red 119, indicates low acute toxicity.^{[13][14]} However, another source suggests that Solvent Red 1 is a contact sensitizer.^[15] As with all

chemical reagents, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling Solvent Red 19.

Conclusion

Solvent Red 19 is a well-established, effective, and simple-to-use lipophilic stain for the visualization of neutral lipids in a variety of biological samples. Its primary research application lies in histology and cytochemistry for the qualitative assessment of lipid distribution. While it is a powerful tool for this purpose, researchers should be aware of its limited application beyond lipid staining, as there is currently no evidence to suggest its utility in studying dynamic cellular processes or specific signaling pathways. Careful adherence to staining protocols and appropriate safety precautions will ensure reliable and safe use of this dye in the research laboratory.

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